An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine
An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperazine, a fluorinated piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with experimental protocols, and discusses its potential, though currently underexplored, role in research.
Core Properties and Identification
1-(2-Fluoroethyl)piperazine, identified by the CAS Number 541505-04-8, is a monosubstituted piperazine derivative. The incorporation of a fluoroethyl group can significantly influence the physicochemical and pharmacological properties of the parent piperazine molecule, potentially enhancing metabolic stability, bioavailability, and target binding affinity.[1]
Physicochemical and Computational Data
Quantitative data for 1-(2-Fluoroethyl)piperazine is summarized in the tables below. It is important to note that while some properties are well-documented, others such as boiling and melting points are not consistently reported in publicly available literature.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 541505-04-8 | [2][3][4] |
| Molecular Formula | C₆H₁₃FN₂ | [2][3] |
| Molecular Weight | 132.18 g/mol | [2][5] |
| IUPAC Name | 1-(2-fluoroethyl)piperazine | [3] |
| Physical State | Solid or Liquid | [2][3] |
| Purity | Typically ≥95% | [2] |
Table 2: Computational and Physical Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |
| LogP (octanol-water partition coefficient) | -0.1389 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
| Boiling Point | Not Available | [5][6] |
| Melting Point | Not Available | [5][6] |
| Density | Not Available | [5] |
Synthesis and Experimental Protocols
The synthesis of 1-(2-Fluoroethyl)piperazine is not extensively detailed in peer-reviewed literature with a specific, reproducible protocol. However, based on general principles of N-alkylation of piperazines, a plausible and commonly employed synthetic route would involve the reaction of piperazine with a 2-fluoroethylating agent. To control the reaction and favor monosubstitution, an excess of piperazine or the in-situ formation of piperazine monohydrochloride can be utilized.
A likely synthetic approach is the nucleophilic substitution reaction between piperazine and an activated 2-fluoroethane derivative, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The latter is a highly effective fluoroalkylating agent due to the excellent leaving group nature of the tosylate moiety.
Proposed Experimental Protocol: N-Alkylation of Piperazine
This protocol describes a general method for the synthesis of 1-(2-Fluoroethyl)piperazine via N-alkylation.
Materials:
-
Piperazine
-
2-Fluoroethyl tosylate (or 1-bromo-2-fluoroethane)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in the chosen solvent (e.g., acetonitrile).
-
Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the reaction mixture.
-
Addition of Alkylating Agent: Slowly add a solution of the 2-fluoroethylating agent (1 equivalent), such as 2-fluoroethyl tosylate, dissolved in a small amount of the reaction solvent to the stirred piperazine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and extract with a suitable organic solvent like diethyl ether or dichloromethane. To remove excess piperazine, wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(2-Fluoroethyl)piperazine by vacuum distillation or column chromatography on silica gel to yield the final product.
Synthetic Workflow Diagram
Caption: A diagram illustrating the general synthetic workflow for 1-(2-Fluoroethyl)piperazine.
Biological Activity and Applications in Drug Development
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability and binding affinity.
While specific biological data for 1-(2-Fluoroethyl)piperazine is not extensively reported in the scientific literature, its structure suggests potential as a building block for the synthesis of novel therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated as potential antiplasmodial (antimalarial) agents.[1] Furthermore, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of BCL2 for anticancer applications.
Due to the lack of specific studies on the biological targets and signaling pathways of 1-(2-Fluoroethyl)piperazine, a detailed signaling pathway diagram cannot be provided at this time. Researchers are encouraged to explore its potential activities through biological screening assays.
General Experimental Protocol for Biological Screening: MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of 1-(2-Fluoroethyl)piperazine against cancer cell lines.
Materials:
-
1-(2-Fluoroethyl)piperazine
-
A panel of human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-(2-Fluoroethyl)piperazine in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Screening
Caption: A flowchart of the experimental workflow for assessing cytotoxicity using the MTT assay.
Safety and Handling
1-(2-Fluoroethyl)piperazine should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing fumes or dust.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.[2]
-
In case of exposure:
-
Skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Conclusion
1-(2-Fluoroethyl)piperazine is a valuable chemical building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed information on its specific biological activities is currently limited, its structural features suggest that it is a compound of interest for further investigation in drug discovery programs. The provided synthetic and screening protocols offer a foundation for researchers to explore the potential of this and related compounds. As with all chemical reagents, it is essential to handle 1-(2-Fluoroethyl)piperazine with appropriate safety measures.
References
- 1. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 541505-04-8[1-(2-Fluoroethyl)piperazine]- Acmec Biochemical [acmec.com.cn]
- 5. cas 541505-04-8|| where to buy 1-(2-Fluoroethyl)piperazine [english.chemenu.com]
- 6. aksci.com [aksci.com]
